

# YM-201636: A Potent and Selective PIKfyve Inhibitor

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## Compound of Interest

Compound Name: YM-202074

Cat. No.: B1250409

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## Abstract

YM-201636 is a potent and selective small-molecule inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKfyve). Its discovery has provided a critical tool for elucidating the cellular functions of the lipid products of PIKfyve, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P<sub>2</sub>) and phosphatidylinositol 5-phosphate (PtdIns5P). This technical guide details the discovery, chemical properties, and mechanism of action of YM-201636, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

## Discovery and Chemical Properties

YM-201636 was identified through a drug discovery program aimed at identifying novel phosphoinositide 3-kinase (PI3K) inhibitors. It is a cell-permeable pyridofuopyrimidine compound with the formal name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[1].

Table 1: Chemical and Physical Properties of YM-201636

Property	Value
Formal Name	6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[1]
CAS Number	371942-69-7[1][2]
Molecular Formula	C <sub>25</sub> H <sub>21</sub> N <sub>7</sub> O <sub>3</sub> [1][2]
Molecular Weight	467.5 g/mol [1]
Purity	≥98%[2]
Solubility	Soluble in DMSO (10 mg/ml) and DMF (10 mg/ml)[1]

## Mechanism of Action and Biological Activity

YM-201636 exerts its biological effects primarily through the potent and selective inhibition of PIKfyve, the kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P<sub>2</sub>. This inhibition disrupts the delicate balance of phosphoinositides, which are crucial signaling molecules and determinants of organelle identity, particularly within the endo-lysosomal system.

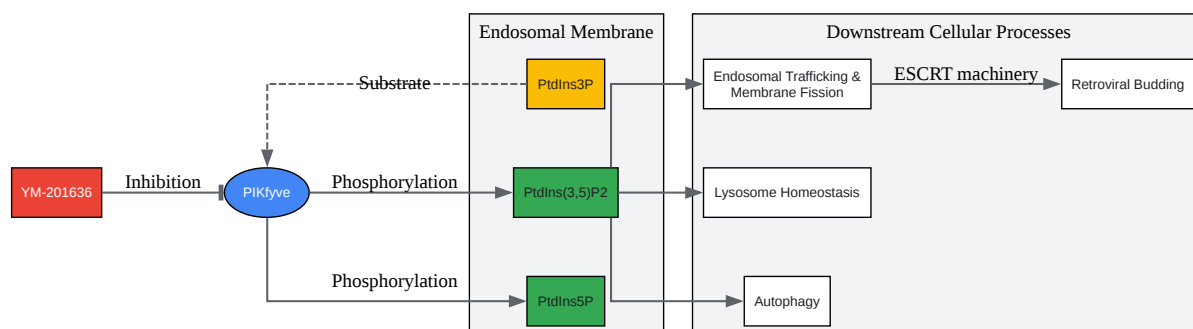
The primary consequence of PIKfyve inhibition by YM-201636 is a significant reduction in the cellular levels of PtdIns(3,5)P<sub>2</sub>[3]. This leads to a range of cellular phenotypes, including the formation of large cytoplasmic vacuoles, disruption of endosomal trafficking, impaired lysosomal function, and inhibition of retroviral budding[1][3][4].

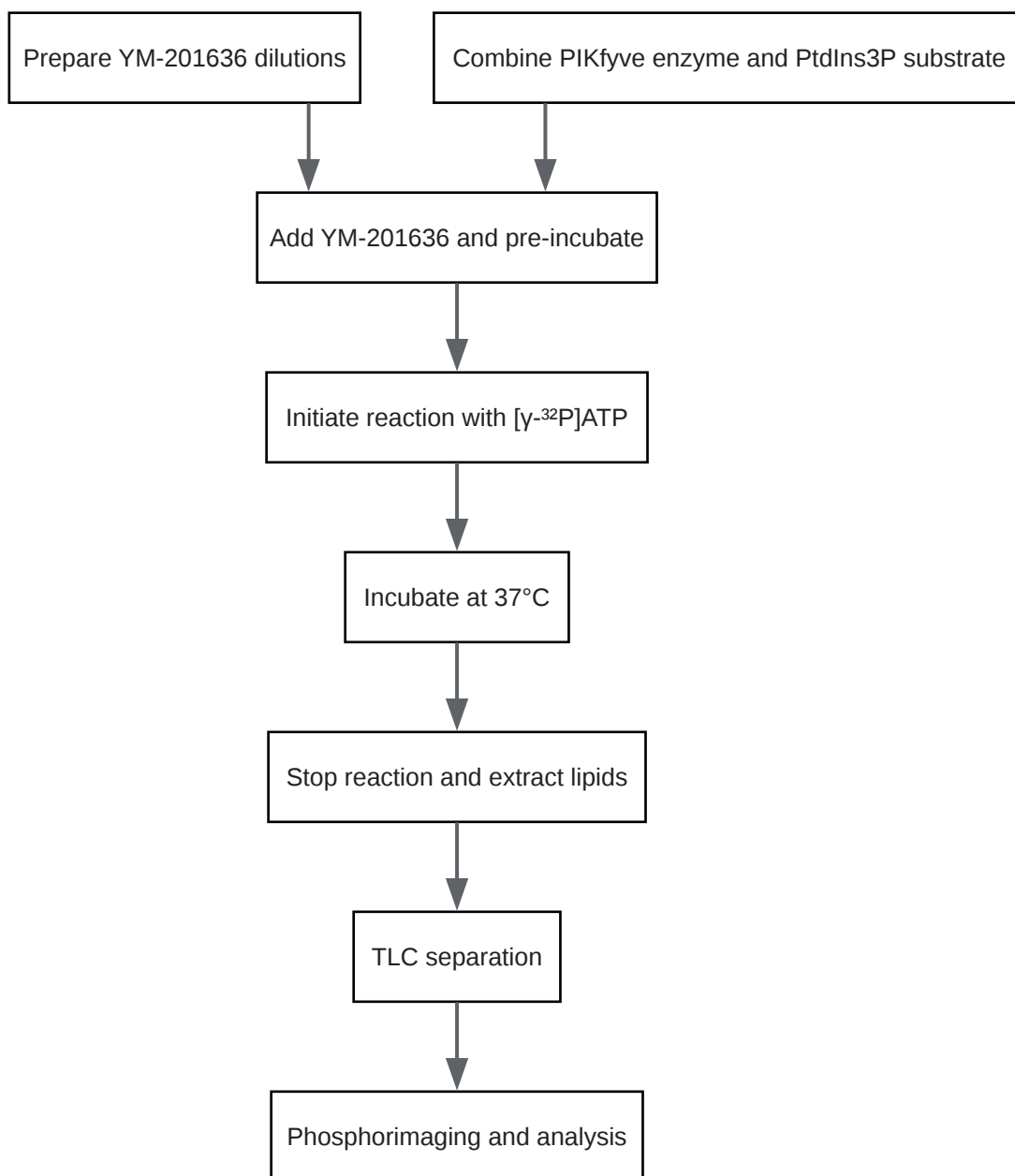
Table 2: In Vitro and In Vivo Activity of YM-201636

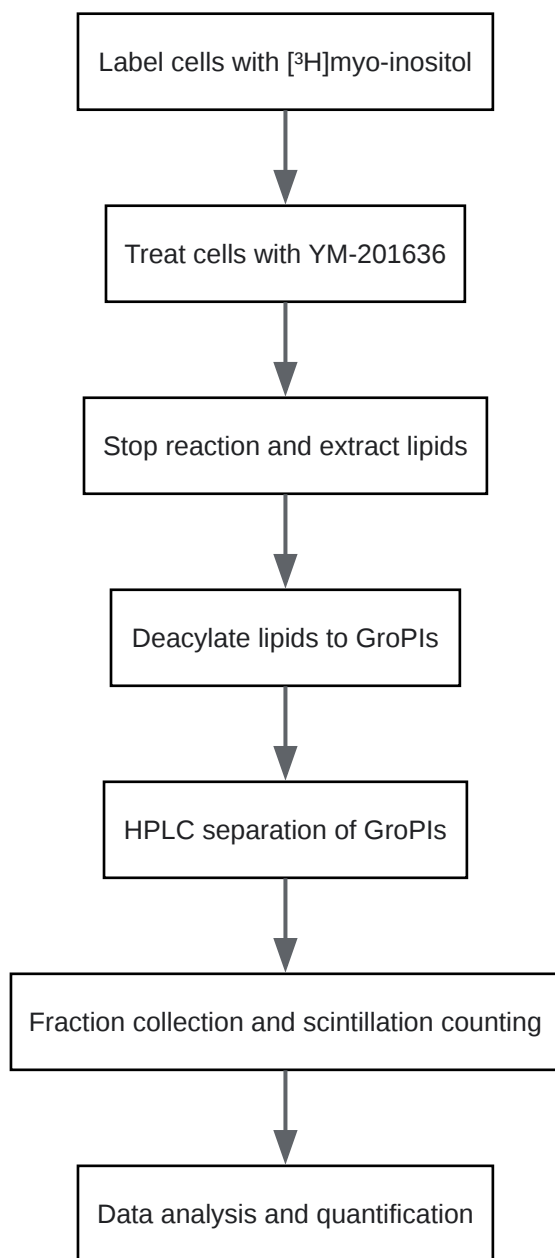
Target/Process	IC <sub>50</sub> /Effect	Cell/System
PIKfyve (in vitro)	33 nM[5][6]	Cell-free assay
p110α (in vitro)	3.3 μM[5][6]	Cell-free assay
Fab1 (yeast orthologue)	>5 μM[5]	Cell-free assay
PtdIns(3,5)P <sub>2</sub> Production	80% reduction at 800 nM[3]	NIH3T3 cells
Basal and Insulin-activated 2-deoxyglucose uptake	54 nM[1][7]	3T3L1 adipocytes
Retroviral Budding	80% reduction at 800 nM	Moloney leukemia virus-expressing cells

## Signaling Pathways

The inhibition of PIKfyve by YM-201636 directly impacts the phosphoinositide signaling cascade, leading to downstream consequences on various cellular processes.







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- To cite this document: BenchChem. [YM-201636: A Potent and Selective PIKfyve Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250409#discovery-and-chemical-properties-of-ym-201636]

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